![molecular formula C26H31N5 B2739514 6-benzyl-N-[3-(dimethylamino)propyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 862199-82-4](/img/structure/B2739514.png)
6-benzyl-N-[3-(dimethylamino)propyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-benzyl-N-[3-(dimethylamino)propyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C26H31N5 and its molecular weight is 413.569. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-benzyl-N-[3-(dimethylamino)propyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by its unique pyrazolo-pyrimidine scaffold, which contributes to its biological activity. The chemical structure can be represented as follows:
- Molecular Formula : C20H28N4
- Molecular Weight : 336.47 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have demonstrated that compounds related to the pyrazolo-pyrimidine class exhibit notable anticancer properties. For instance:
- Mechanism : The compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Case Study : In vitro assays showed that derivatives of pyrazolo-pyrimidines exhibited IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. One derivative demonstrated an IC50 of 5.08 µM against MCF-7 cells, indicating potent anticancer activity .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Mechanism : It is believed to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
- Research Findings : In a study assessing the anti-inflammatory effects of similar compounds, significant reductions in TNF-α levels were observed, suggesting that this compound could modulate inflammatory pathways effectively .
Cholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's:
- Activity : Compounds with similar structures have shown promising AChE inhibitory activity.
- Results : A related compound demonstrated a Ki value of 8.14 ± 0.65 nM against AChE, indicating strong potential for cognitive enhancement .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50/ Ki Value | Cell Line/ Target |
---|---|---|---|
Compound A | Anticancer | 5.08 µM | MCF-7 |
Compound B | Anti-inflammatory | N/A | TNF-α modulation |
Compound C | Cholinesterase Inhibitor | 8.14 ± 0.65 nM | AChE |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways associated with cell survival and proliferation.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment:
- Mechanism : The compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Case Study : In vitro assays have shown that derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, such as:
- MCF-7 (breast cancer) : IC50 = 5.08 µM
- A549 (lung cancer) : Similar low micromolar activity observed.
Data Table: Anticancer Activity
Compound Name | Activity Type | IC50 Value | Cell Line |
---|---|---|---|
6-benzyl-N-[3-(dimethylamino)propyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | Anticancer | 5.08 µM | MCF-7 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Mechanism : It is believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Research Findings : In studies assessing anti-inflammatory effects, significant reductions in tumor necrosis factor-alpha (TNF-α) levels were observed.
Data Table: Anti-inflammatory Activity
Compound Name | Activity Type | Effect Observed |
---|---|---|
This compound | Anti-inflammatory | Reduced TNF-α levels |
Cholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's:
- Activity : Similar compounds have shown promising AChE inhibitory activity.
- Results : A related compound demonstrated a Ki value of 8.14 ± 0.65 nM against AChE.
Data Table: Cholinesterase Inhibition
Compound Name | Activity Type | Ki Value | Target |
---|---|---|---|
Similar Compound | Cholinesterase Inhibitor | 8.14 ± 0.65 nM | AChE |
Eigenschaften
IUPAC Name |
N-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5/c1-19-23(18-21-12-7-5-8-13-21)25(27-16-11-17-30(3)4)31-26(28-19)24(20(2)29-31)22-14-9-6-10-15-22/h5-10,12-15,27H,11,16-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWASIPBXMRVTJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NCCCN(C)C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.